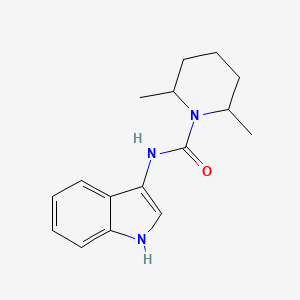

N-(1H-吲哚-3-基)-2,6-二甲基哌嗪-1-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

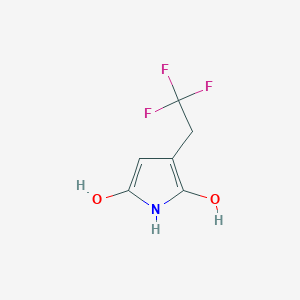

Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are often used in the synthesis of pharmaceuticals and bioactive compounds .

Synthesis Analysis

The synthesis of indole derivatives often involves complex chemical reactions. For instance, a one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

Indole derivatives are characterized by the presence of an indole ring, a heterocyclic compound consisting of a benzene ring fused to a pyrrole ring . The exact molecular structure would depend on the specific substituents attached to the indole ring.Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including electrophilic substitution, due to the presence of delocalized π-electrons . The specific reactions would depend on the substituents present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. For example, they are generally crystalline and colorless with specific odors .科学研究应用

类似化合物的科学研究应用

抗癌研究中的细胞毒剂:具有结构相似性的化合物,例如 N-[2-(二甲氨基)乙基]吖啶-4-甲酰胺 (DACA),已因其具有针对实体瘤的细胞毒作用的 DNA 插层特性而受到研究,在临床前活动中显示出前景 (McCrystal et al.,1999)。这表明像“N-(1H-吲哚-3-基)-2,6-二甲基哌啶-1-甲酰胺”这样的化合物可能在癌症研究中具有潜在应用,尤其是在理解和开发新的细胞毒剂方面。

药物开发中的代谢和药代动力学:了解药物的代谢和处置在药物开发中至关重要。例如,已对癌症患者中 DACA 的代谢进行了广泛研究,突出了代谢研究在评估药物安全性和有效性中的重要性 (Schofield et al.,1999)。对“N-(1H-吲哚-3-基)-2,6-二甲基哌啶-1-甲酰胺”等化合物的研究可以类似地受益于代谢和药代动力学研究,以评估其治疗潜力。

公共卫生中的驱避剂功效:对新化合物(例如 SS220)对蚊子的驱避剂功效的研究证明了化学研究在开发新型驱避剂中的公共卫生应用 (Klun et al.,2003)。对“N-(1H-吲哚-3-基)-2,6-二甲基哌啶-1-甲酰胺”的研究可以探索类似的应用,特别是如果该化合物对疾病媒介表现出有希望的活性。

生物监测和暴露评估:通过生物监测研究人类接触化合物(例如丙烯酰胺)可以深入了解公共卫生风险和危险化合物在环境中的存在 (Fernández et al.,2021)。“N-(1H-吲哚-3-基)-2,6-二甲基哌啶-1-甲酰胺”可能是生物监测研究的主题,以评估与该化合物相关的暴露水平和潜在健康风险。

神经系统疾病中的免疫调节剂:利诺米特是一种免疫调节剂,已探索其治疗继发性进行性多发性硬化的潜力 (Karussis et al.,1996)。这表明对“N-(1H-吲哚-3-基)-2,6-二甲基哌啶-1-甲酰胺”的研究也可能研究免疫调节特性,以应用于神经系统或自身免疫性疾病。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-11-6-5-7-12(2)19(11)16(20)18-15-10-17-14-9-4-3-8-13(14)15/h3-4,8-12,17H,5-7H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJQEGRGFHAJNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)NC2=CNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(2-ethyl-6-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2674207.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2674212.png)

![1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2674213.png)